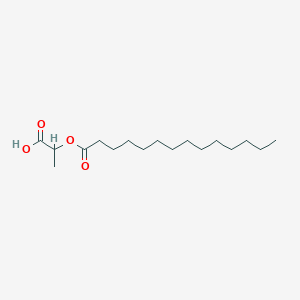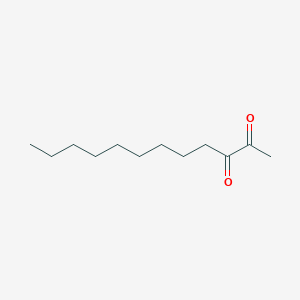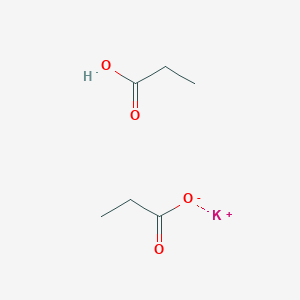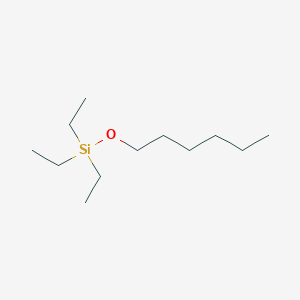
Tetradecanoic acid, 1-carboxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanoic acid, 1-carboxyethyl ester is a chemical compound with the molecular formula C17H32O4This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecanoic acid, 1-carboxyethyl ester can be synthesized through the esterification of tetradecanoic acid with 1-carboxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, 1-carboxyethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to tetradecanoic acid and 1-carboxyethanol in the presence of a strong acid or base.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and other oxidized products.
Reduction: Reduction of the ester can yield alcohols and other reduced compounds.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 1-carboxyethanol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Scientific Research Applications
Tetradecanoic acid, 1-carboxyethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in lipid metabolism and as a component of biological membranes.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of tetradecanoic acid, 1-carboxyethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid bilayers, affecting membrane fluidity and function. It may also interact with enzymes involved in lipid metabolism, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Myristic acid (Tetradecanoic acid): The parent compound of tetradecanoic acid, 1-carboxyethyl ester.
Isopropyl myristate: An ester of myristic acid with isopropanol, commonly used in cosmetics.
Phorbol myristate acetate: A biologically active ester of myristic acid used in research.
Uniqueness
This compound is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. Its long carbon chain and ester linkage make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
18696-52-1 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-tetradecanoyloxypropanoic acid |
InChI |
InChI=1S/C17H32O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)21-15(2)17(19)20/h15H,3-14H2,1-2H3,(H,19,20) |
InChI Key |
YPHNXABZHOIFRO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3H-Naphtho[2,1-b]pyran-3-one, 1-methyl-](/img/structure/B14717033.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)

![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
